N-Hydroxysulfosuccinimide sodium salt

Descripción general

Descripción

N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-Hydroxysuccinimide. It is widely used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This compound is known for its ability to activate carboxylic acids to form more reactive succinimidyl esters, which are essential for coupling, biotinylation, and conjugation with fluorophores .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Hydroxysulfosuccinimide sodium salt is typically synthesized by reacting N-Hydroxysuccinimide with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps to isolate the pure compound. The process includes the use of advanced techniques such as crystallization and chromatography to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxysulfosuccinimide sodium salt primarily undergoes substitution reactions, particularly nucleophilic substitution, where it reacts with carboxylic acids to form active esters. These esters are highly reactive and can further participate in various coupling reactions .

Common Reagents and Conditions

The most common reagents used with this compound include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent hydrolysis and degradation of the active esters .

Major Products Formed

The major products formed from reactions involving this compound are hydrophilic active esters, which are used in protein cross-linking and other bioconjugation applications .

Aplicaciones Científicas De Investigación

Introduction to N-Hydroxysulfosuccinimide Sodium Salt

This compound, commonly referred to as Sulfo-NHS, is a water-soluble sulfonated analog of N-hydroxysuccinimide. This compound plays a pivotal role in various scientific applications, particularly in bioconjugation and protein chemistry. Its ability to form reactive esters with carboxylic acids under mild conditions makes it an invaluable tool in biochemical research and pharmaceutical development.

Bioconjugation

This compound is extensively used in bioconjugation processes, where it facilitates the attachment of proteins to surfaces or other biomolecules. This application is crucial for the development of biosensors and diagnostic tools. The compound enables the formation of stable amine-reactive esters, which can covalently bond with primary amines on proteins, enhancing the specificity and sensitivity of assays .

Protein Modification

In protein chemistry, this compound is utilized for modifying proteins to improve their stability and solubility. This modification is particularly beneficial in drug delivery systems, where enhanced solubility can lead to better therapeutic outcomes. By converting carboxyl groups into more reactive succinimidyl esters, researchers can effectively attach various functional groups to proteins .

Antibody Labeling

Antibody labeling is another significant application of this compound. It is employed in immunoassays to label antibodies with fluorescent dyes or biotin, allowing for the detection of specific proteins within complex biological samples. This labeling process enhances the visibility and quantification of target analytes in various research settings .

Drug Development

In pharmaceutical research, this compound aids in formulating targeted therapies by facilitating the conjugation of drugs to carrier molecules. This conjugation improves drug efficacy by ensuring that therapeutic agents are delivered more effectively to target sites within the body. The ability to modify drug molecules through bioconjugation techniques has significant implications for developing more effective treatments .

Environmental Applications

Beyond biomedical uses, this compound is explored in environmental science for developing sensors that detect pollutants. These sensors can provide critical data for monitoring environmental health and safety, showcasing the versatility of this compound beyond traditional laboratory settings .

Case Study 1: Protein Cross-Linking

A study demonstrated the effectiveness of this compound in cross-linking proteins to carboxyl-coated beads. The use of this compound significantly improved the efficiency of coupling reactions compared to traditional methods, leading to higher yields of functionalized beads suitable for various applications in proteomics and diagnostics .

Case Study 2: Antibody-Drug Conjugates

Research involving antibody-drug conjugates (ADCs) highlighted how this compound was used to attach cytotoxic drugs to monoclonal antibodies. This approach allowed for targeted delivery of chemotherapeutic agents directly to cancer cells while minimizing systemic toxicity, demonstrating its potential in cancer therapy .

Case Study 3: Environmental Monitoring

An innovative application involved using this compound-based sensors for detecting heavy metals in water samples. These sensors exhibited high sensitivity and selectivity, providing a reliable method for environmental monitoring and assessment .

Mecanismo De Acción

The mechanism of action of N-Hydroxysulfosuccinimide sodium salt involves the activation of carboxylic acids to form reactive succinimidyl esters. These esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is facilitated by the presence of carbodiimides, which act as coupling agents . The molecular targets and pathways involved include the formation of covalent bonds between the activated esters and nucleophilic groups on proteins and other biomolecules .

Comparación Con Compuestos Similares

N-Hydroxysulfosuccinimide sodium salt is unique due to its water solubility and ability to form hydrophilic active esters. Similar compounds include:

N-Hydroxysuccinimide: A non-sulfonated analog that is less hydrophilic and primarily used in organic solvents.

N-Hydroxysuccinimide esters: These esters are widely used in peptide synthesis and bioconjugation but lack the hydrophilic properties of this compound.

This compound stands out due to its enhanced solubility in water, making it more suitable for aqueous bioconjugation reactions .

Actividad Biológica

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is a water-soluble compound widely utilized in biochemistry for its ability to facilitate various biological reactions, particularly in protein modification and bioconjugation. This article explores the biological activity of Sulfo-NHS, detailing its applications, mechanisms, and relevant research findings.

This compound has a molecular formula of and a molecular weight of 217.13 g/mol. It acts as a crosslinking agent by converting carboxyl groups into amine-reactive NHS esters, which can readily react with primary amines to form stable amide bonds. This property is essential for various applications in bioconjugation, such as labeling proteins and creating drug delivery systems.

Applications

- Bioconjugation : Sulfo-NHS is extensively used for attaching proteins to surfaces or other biomolecules, enhancing the development of biosensors and diagnostic tools .

- Protein Modification : It modifies proteins for applications in drug delivery systems, improving stability and solubility .

- Antibody Labeling : The compound is crucial for labeling antibodies in immunoassays, facilitating the detection of specific proteins in complex samples .

- Drug Development : In pharmaceutical research, it aids in formulating targeted therapies by conjugating drugs to carrier molecules .

- Environmental Applications : Sulfo-NHS is explored for developing sensors that detect pollutants, contributing to environmental monitoring .

Case Study: Bioconjugation Efficiency

A study highlighted the synthesis of water-soluble Sulfo-NHS derivatives that improved the efficiency of bioconjugation reactions. The use of 15-crown-5 to complex the sodium cation of Sulfo-NHS enhanced its solubility in organic solvents while maintaining high water solubility. This modification led to a significant increase in yield during esterification reactions, demonstrating the potential for improved bioconjugation techniques .

Table 1: Comparative Solubility Data

| Compound | Water Solubility (mg/mL) | DMF Solubility (mg/mL) | Yield (%) |

|---|---|---|---|

| This compound (2) | High | Low | 19 |

| Crowned C-Sulfo-NHS (3) | High | Very High | 69 |

This table illustrates the enhanced solubility and yield achieved through structural modifications of Sulfo-NHS, emphasizing its versatility in bioconjugation applications.

Safety and Handling

This compound is generally considered safe when handled properly; however, it is moisture-sensitive and incompatible with strong oxidizing agents . Researchers are advised to store it under inert gas conditions at low temperatures to maintain its efficacy.

Propiedades

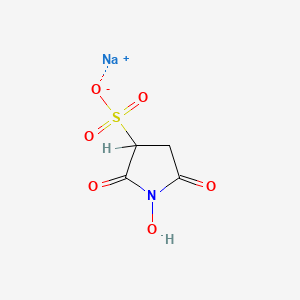

IUPAC Name |

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPENMORRBUTCPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393267 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106627-54-7 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulfosuccinimide Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Hydroxysulfosuccinimide sodium salt in scientific research?

A1: this compound (Sulfo-NHS) is a crucial reagent for forming amide bonds between carboxylic acids and amines in aqueous solutions [, , , , ]. This makes it an invaluable tool for bioconjugation reactions, especially in preparing Sulfo-NHS esters and attaching biomolecules like antibodies to surfaces [, , ].

Q2: How can the solubility issue of this compound in organic solvents be addressed?

A3: A recent study [] demonstrated that using 15-crown-5 to complex the sodium cation of this compound enhances its solubility in organic solvents. This "crowned" Sulfo-NHS ester is still water-soluble and effectively facilitates bioconjugation reactions between protein amine groups and hydrophobic carboxylic acids.

Q3: Can this compound be used to modify nanomaterials for specific applications?

A4: Yes, this compound plays a critical role in surface modification for diverse applications. For instance, it facilitates the covalent attachment of Jeffamine to carboxylated nanocellulose particles, creating a composite material capable of adsorbing contaminants from water []. It's also used in attaching antibodies to magnetic nanoparticles for targeted drug delivery systems [].

Q4: Are there any examples of this compound being used in developing diagnostic tools?

A5: Yes, researchers have utilized this compound in constructing sensitive immunoassays. One example involves modifying magnetic beads with Sulfo-NHS to enable stable peptide bond formation with antibodies, which are then used to capture and detect human epididymis protein 4, a potential biomarker for ovarian cancer [].

Q5: How is this compound utilized in the development of drug delivery systems?

A6: this compound enables the conjugation of therapeutic molecules to carriers for targeted delivery. In one study [], it facilitated the covalent attachment of a self-assembling peptide to mesoporous silica nanoparticles. This peptide, designed to release cargo at elevated temperatures, allows for magnetically controlled drug release, enhancing treatment efficacy while minimizing damage to healthy tissues.

Q6: What analytical techniques are employed to characterize and assess the quality of this compound conjugates?

A7: Various analytical methods are employed to characterize this compound conjugates. These include Fourier transform infrared (FTIR) spectroscopy [, ], X-ray diffraction (XRD) [], conductometric titration [], and CHN elemental analysis [], which provide insights into the chemical composition, structure, and properties of the modified materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.